molecular formula C16H23NO2 B12774215 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, (R)- CAS No. 275807-86-8

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, (R)-

Cat. No.: B12774215
CAS No.: 275807-86-8
M. Wt: 261.36 g/mol
InChI Key: AFBQUXAODCBPRJ-MRXNPFEDSA-N
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Description

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- is a chiral compound with a complex structure It belongs to the class of azepinones, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a suitable amine with a ketone, followed by cyclization and reduction steps to form the azepinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group on the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Ethylhexahydro-3-(3-chlorophenyl)-1-methyl-2H-azepin-2-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

The presence of the methoxy group in 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties.

Properties

CAS No.

275807-86-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(3R)-3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one

InChI

InChI=1S/C16H23NO2/c1-4-16(10-5-6-11-17(2)15(16)18)13-8-7-9-14(12-13)19-3/h7-9,12H,4-6,10-11H2,1-3H3/t16-/m1/s1

InChI Key

AFBQUXAODCBPRJ-MRXNPFEDSA-N

Isomeric SMILES

CC[C@@]1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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